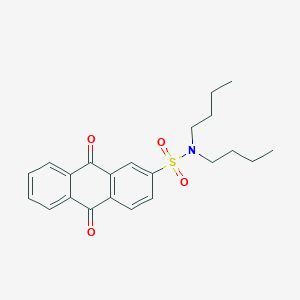

![molecular formula C27H29NO5S B281257 Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281257.png)

Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate, also known as MTBSTFA, is a chemical compound widely used in scientific research. It is a derivatizing agent that is commonly used for the analysis of polar compounds in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). MTBSTFA is a colorless liquid with a molecular weight of 431.58 g/mol.

Mechanism of Action

Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate reacts with the functional groups of polar compounds, such as hydroxyl, carboxyl, and amino groups, to form volatile derivatives. The reaction takes place through the elimination of water and the formation of an ester or amide linkage. The resulting derivatives are more volatile and stable, making them suitable for analysis by GC-MS and LC-MS.

Biochemical and Physiological Effects:

Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is not intended for drug usage and dosage, and therefore, there is no information available on its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate for the derivatization of polar compounds are its high reactivity, high yield, and compatibility with GC-MS and LC-MS. It also produces derivatives that are more stable and volatile, making them easier to analyze. The limitations of using Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate are that it is a toxic and flammable compound that requires special handling and storage. It also reacts with water and air, making it unstable and less effective over time.

Future Directions

There are several future directions for the research on Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate. One area of research is the development of new derivatizing agents that are less toxic and more stable. Another area of research is the optimization of the derivatization conditions to improve the sensitivity and selectivity of the analysis. Additionally, the application of Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate in the analysis of other polar compounds, such as nucleic acids and peptides, is an area of active research. Finally, the development of new analytical techniques that do not require derivatization is also an area of interest.

Synthesis Methods

Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate can be synthesized by reacting methyl 3-oxo-2-phenylbutyrate with mesitylenesulfonyl chloride and then with 2-tert-butyl-1,3-dimethylimidazolium tetrafluoroborate. The final product is obtained by esterification with 3-hydroxy-2-naphthoic acid.

Scientific Research Applications

Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is widely used in scientific research for the derivatization of polar compounds. It is used for the analysis of amino acids, fatty acids, carbohydrates, and other polar compounds in GC-MS and LC-MS. Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate reacts with the functional groups of these polar compounds, making them volatile and amenable to analysis by GC-MS and LC-MS.

properties

Molecular Formula |

C27H29NO5S |

|---|---|

Molecular Weight |

479.6 g/mol |

IUPAC Name |

methyl 2-tert-butyl-5-[(2,4,6-trimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |

InChI |

InChI=1S/C27H29NO5S/c1-15-12-16(2)24(17(3)13-15)34(30,31)28-21-14-20-22(26(29)32-7)25(27(4,5)6)33-23(20)19-11-9-8-10-18(19)21/h8-14,28H,1-7H3 |

InChI Key |

GSXKCYYFCOQMJK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281174.png)

![Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281175.png)

![Methyl 2-({4-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B281176.png)

![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide](/img/structure/B281178.png)

![Ethyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281180.png)

![N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281182.png)

![5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B281184.png)

![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]piperidine](/img/structure/B281190.png)

![Allyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281191.png)

![1-[(4-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281198.png)